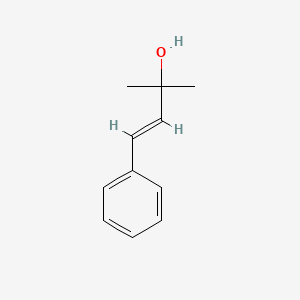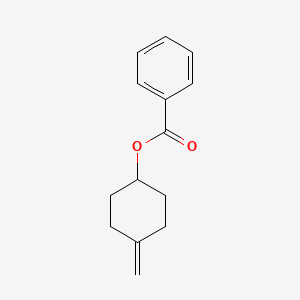
1,1'-Terephthalylidenebis(4-phenyl-3-buten-2-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Terephthalylidenebis(4-phenyl-3-buten-2-one) is an organic compound with the molecular formula C28H22O2 and a molecular weight of 390.486 g/mol . This compound is known for its unique structure, which includes two phenyl groups and a butenone moiety linked through a terephthalylidene bridge. It is often used in early discovery research due to its rare and unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Terephthalylidenebis(4-phenyl-3-buten-2-one) typically involves the condensation of terephthalaldehyde with 4-phenyl-3-buten-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
1,1’-Terephthalylidenebis(4-phenyl-3-buten-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
1,1’-Terephthalylidenebis(4-phenyl-3-buten-2-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
作用机制
The mechanism of action of 1,1’-Terephthalylidenebis(4-phenyl-3-buten-2-one) involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its unique structure allows it to participate in a variety of biochemical reactions.
相似化合物的比较
Similar Compounds
4-Phenyl-3-buten-2-one: A simpler analog with similar reactivity but lacking the terephthalylidene bridge.
Benzalacetone: Another related compound with a similar structure but different functional groups.
Uniqueness
1,1’-Terephthalylidenebis(4-phenyl-3-buten-2-one) is unique due to its terephthalylidene bridge, which imparts distinct chemical and physical properties. This structural feature allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
35947-53-6 |
|---|---|
分子式 |
C28H22O2 |
分子量 |
390.5 g/mol |
IUPAC 名称 |
(1E,4E)-1-[4-[(1E,4E)-3-oxo-5-phenylpenta-1,4-dienyl]phenyl]-5-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C28H22O2/c29-27(19-15-23-7-3-1-4-8-23)21-17-25-11-13-26(14-12-25)18-22-28(30)20-16-24-9-5-2-6-10-24/h1-22H/b19-15+,20-16+,21-17+,22-18+ |
InChI 键 |
AHEKEFUUCDXYPS-INFGCDKVSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)/C=C/C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)C=CC(=O)C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


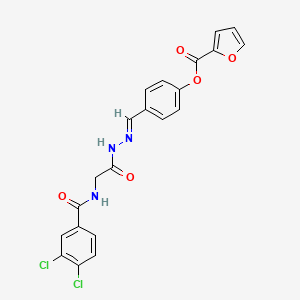
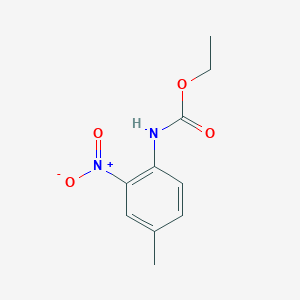


acetonitrile](/img/structure/B11944425.png)
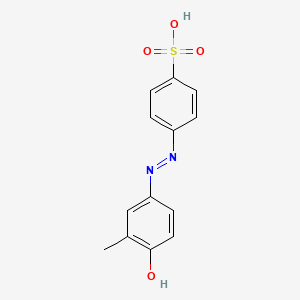
![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)

